4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one
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Overview
Description
4-Methyl-1-oxa-4,9-diazaspiro[55]undecan-5-one is a spirocyclic compound that features a unique structure combining an oxazolidinone ring with a diazaspiro framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high affinity, potentially inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
- 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
- 1,4,9-Triazaspiro[5.5]undecan-2-one
Uniqueness
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one stands out due to its specific substitution pattern and the presence of the oxazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H16N2O2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
4-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one |
InChI |
InChI=1S/C9H16N2O2/c1-11-6-7-13-9(8(11)12)2-4-10-5-3-9/h10H,2-7H2,1H3 |
InChI Key |
NMXQXMVOTKOPJE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC2(C1=O)CCNCC2 |
Origin of Product |
United States |
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